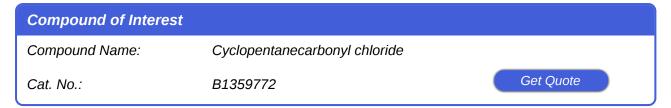


Cyclopentanecarbonyl Chloride: A Versatile Building Block in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarbonyl chloride, a reactive acyl chloride, serves as a crucial building block in organic chemistry, enabling the introduction of the cyclopentanecarbonyl moiety into a wide array of molecular scaffolds. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and detailed experimental protocols related to cyclopentanecarbonyl chloride.

Core Chemical and Physical Properties

Cyclopentanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in organic solvents but reacts with water.[1][2] Its key physical and chemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C ₆ H ₉ ClO	[1][3][4]
Molecular Weight	132.59 g/mol	[3]
CAS Number	4524-93-0	[1][4]
Boiling Point	161-162 °C (lit.)	
Density	1.091 g/mL at 25 °C (lit.)	
Refractive Index	n20/D 1.4622 (lit.)	
Flash Point	60 °C (140 °F)	
InChlKey	WEPUZBYKXNKSDH- UHFFFAOYSA-N	[4]
SMILES	O=C(CI)C1CCCC1	[3]

Reactivity Profile

The reactivity of **cyclopentanecarbonyl chloride** is dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.[5]

Nucleophilic Acyl Substitution

Cyclopentanecarbonyl chloride readily reacts with a variety of nucleophiles to form corresponding derivatives such as amides, esters, and thioesters.[5] These reactions are typically rapid and often exothermic.[5]

- Amide Formation (Aminolysis): Reaction with primary or secondary amines yields Nsubstituted cyclopentanecarboxamides. A base is usually required to neutralize the hydrogen chloride (HCl) byproduct.[5]
- Ester Formation (Alcoholysis): Alcohols react with **cyclopentanecarbonyl chloride**, typically in the presence of a non-nucleophilic base like pyridine, to produce cyclopentanoate esters. [5]



• Thioester Formation: Thiols react in a similar manner to alcohols to generate thioesters.[5]

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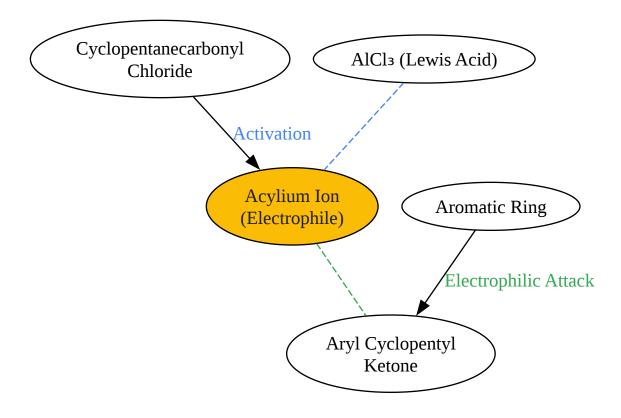
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Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), **cyclopentanecarbonyl chloride** can acylate aromatic rings through an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[6][7] This reaction is a powerful method for forming carbon-carbon bonds and synthesizing aryl cyclopentyl ketones, which are valuable intermediates in medicinal chemistry.[6] The reaction proceeds via the formation of a highly electrophilic acylium ion.[6][8]





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Application as a Building Block in Drug Development

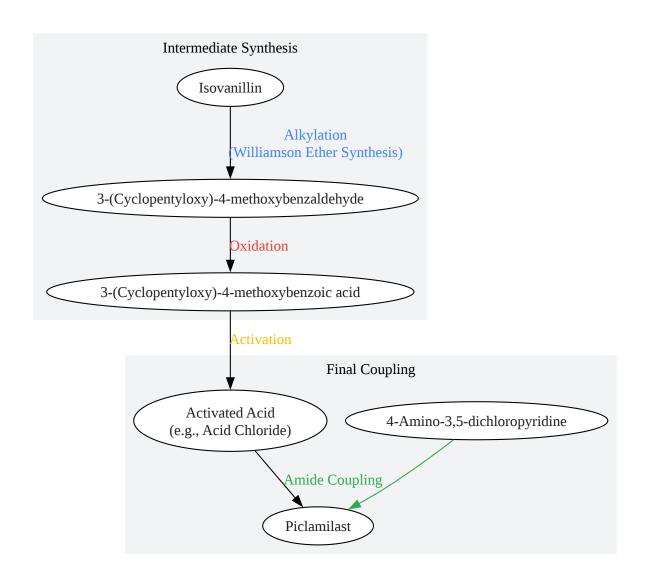
The cyclopentane ring is a common motif in many biologically active molecules and natural products.[9] **Cyclopentanecarbonyl chloride** and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1][9][10]

A prominent example is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[9][11] Drugs such as Piclamilast and Cilomilast feature a cyclopentyloxy group, which is often introduced via a synthetic route starting with the alkylation of a phenol with a cyclopentyl halide, a close relative of **cyclopentanecarbonyl chloride** in terms of providing the cyclopentyl moiety.

Case Study: Synthesis of Piclamilast



Piclamilast is a potent and selective PDE4 inhibitor.[9] Its synthesis highlights the utility of the cyclopentyl group in drug design. While not directly using **cyclopentanecarbonyl chloride**, the synthesis involves the formation of a key intermediate, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is then converted to an activated form (like the acid chloride) for amide bond formation. This demonstrates a common synthetic strategy where the core scaffold provided by **cyclopentanecarbonyl chloride** is invaluable.





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Mechanism of Action: PDE4 Inhibition

PDE4 inhibitors like Piclamilast exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[2] PDE4 is an enzyme that degrades cAMP. By inhibiting PDE4, these drugs allow cAMP to accumulate, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory mediators.[4]

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Experimental Protocols

The following sections provide detailed methodologies for key reactions involving **cyclopentanecarbonyl chloride** and the synthesis of a relevant pharmaceutical precursor.

General Protocol for Amide Formation



This protocol describes the reaction of **cyclopentanecarbonyl chloride** with a generic primary amine.

 Materials: Cyclopentanecarbonyl chloride, primary amine (e.g., benzylamine), triethylamine (Et₃N) or pyridine, dichloromethane (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

Procedure:

- Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to obtain the pure
 N-substituted cyclopentanecarboxamide.

Synthesis of Piclamilast Precursor: 3-(Cyclopentyloxy)-4-methoxybenzoic acid

This two-step protocol outlines the synthesis of a key intermediate for Piclamilast.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde[3]



 Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), cyclopentyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

Procedure:

- To a solution of isovanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Add cyclopentyl bromide (1.2 eq) to the mixture.
- Heat the reaction mixture at 80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 2: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic acid[3]

 Materials: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, sulfamic acid, sodium chlorite (NaClO₂), water, tert-butanol.

Procedure:

- Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.
- Add sulfamic acid (1.2 eq) to the solution.
- In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.



- Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
- After completion, adjust the pH of the reaction mixture to ~2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(cyclopentyloxy)-4-methoxybenzoic acid.

Final Step: Synthesis of Piclamilast (Amide Coupling)

This protocol describes the final amide bond formation to yield Piclamilast.

- Materials: 3-(Cyclopentyloxy)-4-methoxybenzoic acid, thionyl chloride (SOCl₂), 4-amino-3,5-dichloropyridine, pyridine, anhydrous toluene.
- Procedure:
 - Gently reflux a mixture of 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in anhydrous toluene for 2 hours to form the acid chloride in situ.
 - Remove the excess thionyl chloride and toluene under reduced pressure.
 - Dissolve the resulting crude acid chloride in anhydrous toluene.
 - In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in anhydrous toluene containing pyridine (1.2 eq).
 - Add the acid chloride solution dropwise to the amine solution at room temperature.
 - Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
 - Cool the mixture, wash with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield
 Piclamilast.



Quantitative Data Summary

The following tables summarize key quantitative data for **cyclopentanecarbonyl chloride** and the synthesis of Piclamilast.

Table 1: Spectroscopic Data for Cyclopentanecarbonyl Chloride

Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR (CDCl ₃)	δ ~2.95 (m, 1H, -CHCO-), 1.6-2.0 (m, 8H, - CH ₂ -)
¹³ C NMR (CDCl ₃)	δ ~175 (C=O), ~55 (-CHCO-), ~30, ~26 (-CH ₂ -)
IR (neat)	~1790 cm ⁻¹ (C=O stretch, strong)
Mass Spec (EI)	m/z 132/134 (M+), 97 (M+ - Cl)

Note: Predicted and typical values. Actual shifts may vary.

Table 2: Synthesis of Piclamilast - Reaction Data



Step	Reaction	Starting Material	Product	Yield (%)
1	Alkylation	Isovanillin	3- (Cyclopentyloxy)- 4- methoxybenzald ehyde	~85-95%
2	Oxidation	3- (Cyclopentyloxy)- 4- methoxybenzald ehyde	3- (Cyclopentyloxy)- 4- methoxybenzoic acid	~90-98%
3	Amide Coupling	3- (Cyclopentyloxy)- 4- methoxybenzoic acid	Piclamilast	~69%

Table 3: Spectroscopic Data for Piclamilast

Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR (Solvent not specified)	δ 8.56 (s, 2H), 7.65 (s, 1H), 6.98-7.53 (m, 2H), 6.95 (d, J=8 Hz, 1H), 4.87 (m, 1H), 3.93 (s, 3H), 1.55-2.05 (m, 8H)
Elemental Analysis	Calculated for C ₁₈ H ₁₈ Cl ₂ N ₂ O ₃ : C, 56.7; H, 4.76; Cl, 18.6; N, 7.35. Found: C, 56.3; H, 4.7; Cl, 18.4; N, 7.2
Melting Point	155-157 °C

Safety and Handling

Cyclopentanecarbonyl chloride is a corrosive and flammable liquid.[4][12] It causes severe skin burns and eye damage.[4][12] It is also moisture-sensitive and reacts with water,



potentially releasing corrosive HCl gas.[1] Handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.

Conclusion

Cyclopentanecarbonyl chloride is a highly versatile and reactive building block in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution and Friedel-Crafts acylation reactions makes it an essential tool for introducing the cyclopentylcarbonyl moiety into complex molecules. As demonstrated by the synthetic strategies for pharmaceuticals like Piclamilast, the cyclopentane core is of significant interest in drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development.

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